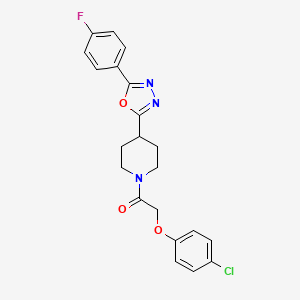

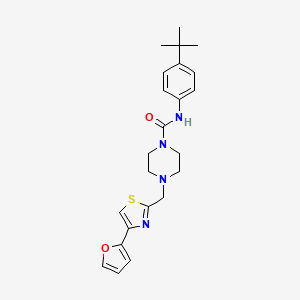

1-(3-甲基苄基)-N-(2-甲基-4-硝基苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. For example, the nitrophenyl group might be introduced through a nitration reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which would make the compound more susceptible to nucleophilic attack .科学研究应用

光敏保护基团

光敏保护基团的使用,包括硝基苄基和硝基苯基衍生物,在合成化学中显示出前景。这些基团可以应用于新合成途径和材料的开发,利用它们对光的敏感性来控制反应 (Amit, Zehavi, & Patchornik, 1974)。

高级氧化工艺

已使用高级氧化工艺 (AOP) 研究了环境中难降解化合物(如对乙酰氨基酚)的降解。该研究重点介绍了 AOP 在处理被持久性有机污染物污染的水中的潜力,从而深入了解这些过程的动力学、机理和副产物 (Qutob, Hussein, Alamry, & Rafatullah, 2022)。

离子液体在分离过程中的应用

离子液体(如 1-丁基-3-甲基咪唑鎓双氰胺)在有机溶剂和水分离中的应用证明了这些物质在解决化学过程中的各种分离难题中的效用。这包括己烷/己-1-烯的分离,展示了离子液体作为工业分离的替代溶剂的潜力 (Domańska, Wlazło, & Karpińska, 2016)。

致癌物代谢产物在烟草研究中的应用

对人体尿液中致癌物代谢产物的分析提供了烟草对癌症影响的见解,突出了此类生物标志物在了解人类致癌物的暴露和代谢中的重要性。这项研究对于制定减轻烟草对健康影响的策略至关重要 (Hecht, 2002)。

水生环境中的对羟基苯甲酸酯

已经综述了对羟基苯甲酸酯(用作各种产品的防腐剂)在水生环境中的存在和影响。尽管它们具有生物降解性,但对羟基苯甲酸酯仍然存在于地表水和沉积物中,引起了人们对其作为弱内分泌干扰物及其对环境健康的影响的担忧 (Haman, Dauchy, Rosin, & Munoz, 2015)。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, leading to the downregulation of PI3K/S6K1 genes in breast cancer cells . This interaction with EGFR and the subsequent downregulation of these genes suggest that the compound may inhibit the activation of EGFR, thereby reducing the proliferation of cancer cells.

Biochemical Pathways

The affected pathway is the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. The downregulation of PI3K/S6K1 genes, which are part of the EGFR signaling pathway, suggests that the compound may disrupt this pathway, leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.

Result of Action

The compound has been found to have antiproliferative and apoptotic effects in breast cancer cells . This means that it can inhibit the proliferation of these cells and can induce apoptosis, or programmed cell death. This is a desirable effect in the treatment of cancers, as it can lead to the reduction of the size of tumors.

属性

IUPAC Name |

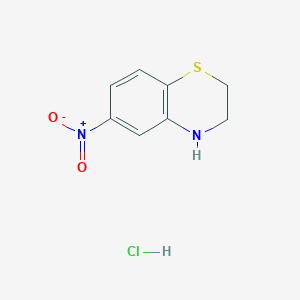

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-9-8-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQJQWGIPPDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)